Methyl 5-((3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate
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Overview
Description
Methyl 5-((3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate is a useful research compound. Its molecular formula is C15H17N3O8 and its molecular weight is 367.314. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Methyl 5-((3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate is part of a class of compounds synthesized from furan-2-carboxylic acid hydrazide. These compounds, including variants like 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, have been explored for their structural properties using methods such as IR and 1H-NMR spectra (Koparır, Çetin, & Cansiz, 2005).
Application in Energetic Materials
- Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, which include structures related to this compound, are utilized in the synthesis of insensitive energetic materials. These materials are characterized by properties such as moderate thermal stabilities and insensitivity to impact and friction (Yu et al., 2017).
Exploration in Heterocyclic Chemistry
- The compound belongs to a category of chemicals used in the synthesis of various heterocyclic compounds. For instance, 5-Arylfuran-2-carboxylic acids and their applications in the synthesis of 1,2,4-thiadiazole and 1,3,4-oxadiazole derivatives have been extensively studied, highlighting the versatility of these compounds in heterocyclic chemistry (Gorak et al., 2009).
Pharmaceutical Potential
- The pharmaceutical industry explores these compounds for their potential as drug precursors. Derivatives like azetidine, pyrrolidine, and piperidine, which share structural similarities with this compound, are investigated for their potential in treating conditions such as migraines (Habernickel, 2001).
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole core have been synthesized as anti-infective agents, showing anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It is known that 1,2,4-oxadiazoles can interact with their targets through hydrogen bond acceptor properties . The electronegativities of nitrogen and oxygen in the 1,2,4-oxadiazole core allow for strong hydrogen bond acceptor capabilities .
Biochemical Pathways
Given the anti-infective activities of similar 1,2,4-oxadiazole compounds, it can be inferred that this compound may interfere with the biochemical pathways of infectious agents, leading to their inhibition .
Pharmacokinetics
The presence of the 1,2,4-oxadiazole core in the compound suggests potential for good thermal stability , which could influence its pharmacokinetic properties.
Result of Action
Based on the anti-infective activities of similar 1,2,4-oxadiazole compounds, it can be inferred that this compound may inhibit the growth and proliferation of infectious agents .
Action Environment
The thermal stability of similar 1,2,4-oxadiazole compounds suggests that they may be resistant to degradation under various environmental conditions .
Properties
IUPAC Name |
methyl 5-[[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methyl]furan-2-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4.C2H2O4/c1-8-14-12(20-15-8)9-5-16(6-9)7-10-3-4-11(19-10)13(17)18-2;3-1(4)2(5)6/h3-4,9H,5-7H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMGSWRABTZLML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)CC3=CC=C(O3)C(=O)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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